molecular formula C21H17NO4 B2802890 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid CAS No. 190438-87-0

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid

Cat. No. B2802890
CAS RN: 190438-87-0
M. Wt: 347.37
InChI Key: ZUUCKMPPNWUMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid” has a CAS Number of 190438-87-0 . It has a molecular weight of 347.37 and its IUPAC name is 2-(12,14-dioxo-9,10-dihydro-9,10-[3,4]epipyrroloanthracen-13-yl)propanoic acid . The compound is stored in refrigerated conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17NO4/c1-10(21(25)26)22-19(23)17-15-11-6-2-3-7-12(11)16(18(17)20(22)24)14-9-5-4-8-13(14)15/h2-10,15-18H,1H3,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the bonds between them, and their spatial arrangement.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.37 . It’s stored under refrigerated conditions . The InChI code provides additional information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives are involved in unique synthesis processes and exhibit interesting chemical reactivities. For example, novel synthesis methods have been developed for creating complex organic structures, including polycyclic compounds and macrocycles. These methods enable the construction of molecules with significant potential in pharmaceutical and material sciences. The synthesis often involves steps like cyclization, rearrangement, and functional group transformation, demonstrating the versatility of these compounds in organic synthesis (Оkovytaya & Tarabara, 2014).

Crystal Structure Analysis

Detailed crystal structure analysis has been conducted for similar compounds, providing insights into their molecular configurations, intermolecular interactions, and the implications of these structures on their physical properties. For instance, studies on anthracene-based Diels-Alder adducts have contributed to understanding the molecular geometry and potential applications in designing materials with desired physical characteristics (Hillman, Tanski, & Roberts, 2020).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-10(21(25)26)22-19(23)17-15-11-6-2-3-7-12(11)16(18(17)20(22)24)14-9-5-4-8-13(14)15/h2-10,15-18H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUCKMPPNWUMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid

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